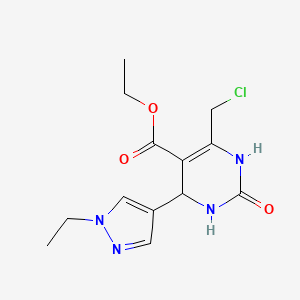

![molecular formula C21H38O2 B2353985 Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate CAS No. 56687-67-3](/img/structure/B2353985.png)

Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate

説明

“Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate”, also known as DCPLA-ME, is the methyl ester form of DCPLA . It is used in the treatment of neurodegenerative diseases and is an effective PKCε activator .

Synthesis Analysis

The synthesis of this compound involves the creation of a linoleic acid derivative with cyclopropane rings instead of cis-double bonds . The compound contains four possible diastereomers: α,α-, α,β-, β,α-, and β,β- .Molecular Structure Analysis

The molecular formula of this compound is C20H38O2 . It is a complex structure that includes cyclopropane rings and a methyl ester group .Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly in the activation of protein kinase C (PKC) and the stimulation of glutamate release from presynaptic terminals . It also activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) by inhibiting protein phosphatase-1 (PP-1), promoting the exocytosis of AMPA receptor subunits .Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.514 Da . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

1. Chemical Properties and Synthesis

- Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, a cyclic fatty acid, can be synthesized through various chemical processes. Vick, Zimmerman, and Weisleder (1979) discussed the thermal alteration of similar cyclic fatty acids produced by flaxseed extract, highlighting the potential for chemical modification and synthesis of related compounds (Vick, Zimmerman, & Weisleder, 1979).

2. Biological Activities and Potential Applications

- The compound's derivatives have shown potential in inhibiting mycolic acid biosynthesis, as observed in a study by Hartmann et al. (1994), which could have implications for targeting mycobacterial infections (Hartmann et al., 1994). Additionally, Nagata et al. (2005) researched a linoleic acid derivative similar to methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, which showed promise in enhancing cognitive functions, suggesting potential therapeutic applications in neurodegenerative diseases (Nagata et al., 2005).

3. Impact on Cognitive Health

- Kanno et al. (2012) found that different diastereomers of a similar compound demonstrated efficacy in improving age-related cognitive deterioration in mouse models. This indicates potential therapeutic applications for age-related cognitive disorders (Kanno et al., 2012).

作用機序

The compound acts as a selective and direct activator of protein kinase C (PKC)-ε . It stimulates glutamate release from presynaptic terminals in a PKC- and presynaptic α7 ACh receptor-dependent manner, leading to a long-lasting facilitation of hippocampal synaptic transmission . It also stimulates the release of γ-aminobutyric acid (GABA) from hippocampal interneurons by targeting α7 ACh receptors under the control of PKC .

特性

IUPAC Name |

methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVAMWHCPDAWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)